molecular formula C20H15N5OS B11700822 (4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11700822
M. Wt: 373.4 g/mol
InChI Key: VOIKMEMSWMNXOM-UHFFFAOYSA-N
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Description

(4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of hydrazones and pyrazoles. This compound is characterized by its unique structure, which includes a naphthyl group, a phenyl group, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of naphthyl hydrazine with a suitable pyrazole derivative. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

(4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyl group, phenyl group, and pyrazole ring sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H15N5OS

Molecular Weight

373.4 g/mol

IUPAC Name

4-(naphthalen-1-yldiazenyl)-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C20H15N5OS/c21-20(27)25-19(26)18(17(24-25)14-8-2-1-3-9-14)23-22-16-12-6-10-13-7-4-5-11-15(13)16/h1-12,24H,(H2,21,27)

InChI Key

VOIKMEMSWMNXOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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